molecular formula C14H11FN2O2 B2529611 methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate CAS No. 890094-17-4

methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate

Cat. No.: B2529611
CAS No.: 890094-17-4
M. Wt: 258.252
InChI Key: JBCTUDSFKUEEEY-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrrole Substitution: The pyrrole moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyrrole boronic acid reacts with a halogenated indole derivative.

    Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand the biological activity of indole derivatives and their interactions with biological targets.

    Material Science: It can be used in the development of organic electronic materials due to its unique electronic properties.

    Chemical Biology: The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The pyrrole moiety contributes to the compound’s binding affinity and specificity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindole: Lacks the pyrrole moiety and has different biological activity.

    3-(1H-Pyrrol-1-yl)-1H-indole-2-carboxylate: Lacks the fluorine atom, affecting its electronic properties.

    Methyl 3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate: Similar structure but without the fluorine atom.

Uniqueness

Methyl 5-fluoro-3-(1H-pyrrol-1-yl)-1H-indole-2-carboxylate is unique due to the presence of both the fluorine atom and the pyrrole moiety, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its application in various scientific research fields.

Properties

IUPAC Name

methyl 5-fluoro-3-pyrrol-1-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2/c1-19-14(18)12-13(17-6-2-3-7-17)10-8-9(15)4-5-11(10)16-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCTUDSFKUEEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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